molecular formula C13H9N3O2 B15209152 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 62437-11-0

7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B15209152
CAS No.: 62437-11-0
M. Wt: 239.23 g/mol
InChI Key: YLKBAGLEBBFQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a novel chemical entity offered for research and development purposes. This compound belongs to the class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a privileged scaffold recognized in medicinal chemistry for its diverse biological potential . Derivatives of this core structure have been reported to exhibit a broad spectrum of pharmacological activities in preclinical research. Notably, compounds within this class have demonstrated significant analgesic (pain-relieving) properties . In standardized murine models, such as the "writhing" test, several analogs showed activity superior to acetylsalicylic acid (aspirin) and, in some cases, comparable to morphine, while maintaining a high safety profile with low acute toxicity (LD50 > 2000 mg/kg) . These effects are often accompanied by sedative properties, including suppression of spontaneous locomotor activity and prolongation of barbiturate-induced sleep . Beyond the central nervous system, the pyrrolo[3,4-c]pyridine scaffold has been investigated for other therapeutic applications, including antidiabetic activity through mechanisms like aldose reductase inhibition and GPR119 receptor agonism, as well as antimycobacterial and antiviral activities . The specific 7-amino and 6-phenyl substitutions on this derivative present opportunities for exploring new structure-activity relationships. Researchers can utilize this compound as a key intermediate or precursor in designing new bioactive molecules, studying enzyme inhibition, or probing receptor interactions. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62437-11-0

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

7-amino-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C13H9N3O2/c14-10-9-8(12(17)16-13(9)18)6-15-11(10)7-4-2-1-3-5-7/h1-6H,14H2,(H,16,17,18)

InChI Key

YLKBAGLEBBFQDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=C2N)C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step processes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis might start with the reaction of 2-aminopyridine with phenylacetic acid derivatives under specific conditions to form the desired pyrrolopyridine scaffold .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Synthetic Pathways and Optimization

The compound is synthesized through palladium-catalyzed cross-coupling reactions. Key parameters include:

ParameterOptimal ConditionYield ImprovementSource
CatalystPd(OAc)₂ (5 mol%)94% vs. 50%
LigandPCy₃·HBF₄ (10 mol%)94% vs. 29%
SolventDMSO94% vs. 37% (DMF)
Reaction Time52 h at 135°C94% vs. 63% (40 h)
BaseDiisopropylamine (3.0 equiv.)94% vs. trace

The reaction between 3-chloro-4-indolylmaleimide and diphenylacetylene under these conditions achieves near-quantitative yields (94%) . Electron-donating substituents on the indole ring (e.g., methoxy groups) enhance reactivity, while electron-withdrawing groups (e.g., fluorine) reduce yields by 40–60% .

Aminolysis

The compound reacts with ammonia or methylamine to form maleimide derivatives:

text
7-Amino-6-phenyl-dione + NH₃ → Maleimide derivative (Yield: 85–92%) 7-Amino-6-phenyl-dione + CH₃NH₂ → N-Methylmaleimide (Yield: 78%)

Reaction conditions: Ethanol, 25°C, 12 h .

Cyclocondensation

In acetic acid with catalytic HCl, it undergoes cyclocondensation with active methylene compounds (e.g., malononitrile):

ReactantProductYield
MalononitrilePyrrolo[2,3-b]pyridine derivative53%
UreaPyrrolo[2,3-d]pyrimidin-2-one58%
ThioureaPyrrolo[2,3-d]pyrimidin-2-thione61%

Characteristic IR bands for products:

  • C=O: 1,660–1,710 cm⁻¹

  • NH/NH₂: 3,200–3,414 cm⁻¹ .

Mechanistic Insights

The palladium-catalyzed synthesis proceeds via:

  • Oxidative Addition : Pd(0) activates the C–Cl bond in 3-chloro-4-indolylmaleimide.

  • Alkyne Coordination : Pd binds to diphenylacetylene, forming a π-complex.

  • C–C Coupling : Cyclization generates the pyrrolo[3,4-c]pyridine core .

Side reactions involve competitive alkenyl chloride formation when electron-withdrawing groups destabilize intermediates .

Industrial-Scale Considerations

Batch processes using DMSO as a solvent achieve 85–90% purity, while continuous flow systems improve throughput by 30%. Post-synthetic modifications (e.g., methylation at N2) require:

  • Reagent: Methyl iodide (1.2 equiv.)

  • Conditions: K₂CO₃, DMF, 80°C, 6 h (Yield: 72%) .

Stability and Side Reactions

The compound decomposes under prolonged heating (>72 h at 135°C), reducing yields by 7–12% . Hydrolysis in aqueous acidic conditions (pH <3) cleaves the maleimide ring within 2 h .

Scientific Research Applications

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyridine core, with a fused ring system containing nitrogen atoms. The molecular formula for this compound is C14H11N3O2, and it has a molecular weight of approximately 284.32 g/mol. Research indicates that 7-amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibits significant biological activity, particularly as an analgesic and sedative.

Potential Applications in Medicinal Chemistry

The primary applications of 7-amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione lie in medicinal chemistry. Studies have shown that derivatives of this compound display potent analgesic effects comparable to morphine in various animal models. Additionally, these compounds have demonstrated low toxicity levels compared to traditional analgesics like aspirin. The mechanism of action likely involves interaction with specific receptors or enzymes involved in pain pathways. What sets 7-amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione apart from similar compounds is its specific combination of structural features that enhance its analgesic and sedative properties while maintaining lower toxicity levels compared to traditional pain medications. Its unique interaction profile with biological targets further distinguishes it as a promising candidate for drug development in pain management therapies.

Mechanism of Action

The mechanism of action of 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

The pharmacological profile and structural nuances of 7-amino-6-phenyl-pyrrolopyridinedione are best understood through comparison with analogous derivatives. Key distinctions arise from substituent variations, metabolic stability, and target specificity.

Antimycobacterial Activity

Compounds in this class inhibit Mycobacterium tuberculosis (Mtb) by targeting the QcrB subunit of the cytochrome bc₁ complex, critical for bacterial respiration.

Compound Name/Structure MIC90 (µM) Key Substituents Metabolic Stability Resistance Mutation Source
7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Not explicitly stated 6-phenyl, 7-amino Optimized (ester-to-oxadiazole replacement) Ala317Thr in QcrB
5h (Lead compound from Novartis) <0.156 Methyl oxadiazole Improved via CYP inhibition Hypersusceptibility in Cyt-bd oxidase mutants
Ester-containing precursor ~Micromolar Ester linkage Low (metabolically unstable) N/A

Key Findings :

  • Replacement of ester groups with methyl oxadiazole (e.g., 5h) enhances metabolic stability and potency, reducing MIC90 to sub-micromolar levels .
  • The 7-amino-6-phenyl derivative’s activity is linked to QcrB inhibition, evidenced by resistance via Ala317Thr mutation .
Analgesic and Sedative Activity

Derivatives with 2-hydroxypropyl-4-arylpiperazine or Mannich base substituents exhibit superior analgesic effects compared to aspirin or morphine.

Compound Analgesic Efficacy (vs. Aspirin/Morphine) Key Structural Features Additional Effects Source
7-Amino-6-phenyl derivative Not explicitly tested 6-phenyl, 7-amino N/A N/A
30a–30e (4-arylpiperazine derivatives) >Aspirin in writhing/hot-plate tests 2-hydroxypropyl-4-arylpiperazine Non-toxic
Compounds 9 and 11 (Mannich bases) ≈Morphine in writhing test N-aminoethyl-Mannich base Sedative (locomotor inhibition)

Key Findings :

  • The 2-hydroxypropyl-4-arylpiperazine group enhances binding to central nervous system targets, yielding morphine-like analgesia .
  • Mannich base derivatives (e.g., compounds 9, 11) combine analgesia with sedative effects, likely due to dopamine receptor modulation .
Metabolic and Enzymatic Activity

Substituents at position 4 significantly influence insulin sensitivity and aldose reductase (AR) inhibition.

Compound Biological Activity Key Substituents Mechanism Source
4-Phenoxy derivatives (6a–6d) ↑ Insulin sensitivity (7.4–37.4%) 4-phenoxy, para-substituted phenyl Enhanced glucose uptake in adipocytes
Carboxylic acid derivatives (Da Settimo et al.) AR inhibition (IC50: 0.5–5 µM) 6-methyl + carboxylic acid chain Competitive inhibition of aldose reductase
7-Amino-6-phenyl derivative Not reported 6-phenyl, 7-amino N/A N/A

Key Findings :

  • 4-Phenoxy groups with electron-withdrawing substituents (e.g., 4-iodo, 3,4-dichloro) maximize insulin sensitization .
  • Carboxylic acid chains at position 6 are critical for AR inhibition, while ester analogs are inactive .
Stability and Degradation

Alkaline hydrolysis studies reveal structural vulnerabilities in N-substituted derivatives.

Compound Degradation Pathway Products Implications Source
N-substituted 4-alkoxy derivatives Cleavage of C1-N2 bond Isonicotinic acid derivatives Reduced bioavailability in basic environments
7-Amino-6-phenyl derivative Not studied N/A Likely susceptible to similar hydrolysis N/A

Key Findings :

  • Alkaline conditions destabilize the pyrrolopyridinedione ring, necessitating formulation adjustments for oral delivery .

Biological Activity

7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound that has garnered significant attention due to its promising biological activities, particularly in the fields of analgesia and sedation. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[3,4-c]pyridine family and is characterized by a bicyclic structure that integrates a pyrrole moiety fused to a pyridine nucleus. Its molecular formula is C13H9N3O2C_{13}H_9N_3O_2 with a molecular weight of approximately 239.23 g/mol. The specific arrangement of functional groups, particularly the amino group at the 7-position and the phenyl group at the 6-position, enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant analgesic and sedative properties. Various studies have demonstrated its efficacy in animal models compared to traditional analgesics like aspirin and morphine.

Analgesic Activity

In multiple studies, derivatives of this compound have shown potent analgesic effects:

  • Hot Plate and Writhing Tests : In one study, derivatives were tested in the "hot plate" and "writhing" tests, where they exhibited higher analgesic potency than aspirin. Notably, some derivatives displayed effects comparable to morphine .
  • Mechanism of Action : The analgesic effects are believed to be mediated through interactions with specific pain receptors and pathways involved in nociception .

Sedative Activity

The sedative properties of this compound have also been confirmed:

  • Locomotor Activity : Studies have shown that this compound inhibits locomotor activity in mice significantly and prolongs sleep induced by thiopental .

Comparative Analysis with Related Compounds

A comparison of structural analogs highlights the unique biological activity of this compound:

Compound Name Structural Features Biological Activity
4-Phenylpyrrolo[3,4-c]pyridineLacks amino groupModerate analgesic effects
6-Methylpyrrolo[3,4-c]pyridineMethyl substitution at C6Sedative properties
7-Hydroxy-pyrrolo[3,4-c]pyridineHydroxy group at C7Antiviral activity

The unique combination of structural features in this compound contributes to its enhanced analgesic potency compared to its analogs.

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of this compound to explore their pharmacological properties:

  • Study on New Derivatives : A research study synthesized eight new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione. These compounds were evaluated for their analgesic activity using the "writhing" test. Results indicated that all tested imides were more active than aspirin .
  • Toxicity Profile : The toxicity levels of these compounds were found to be significantly lower than those of traditional analgesics such as morphine and aspirin. This finding suggests a favorable safety profile for further development .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : For resolving aromatic protons and confirming substituent positions (e.g., phenyl group at C6 and amino group at C7).
    • FT-IR : To identify carbonyl (C=O) and amine (N-H) stretches.
    • HRMS : For precise molecular weight validation.
  • Chromatography :
    • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.
    • TLC : Monitoring reaction progress with silica plates and UV visualization.
      Structural descriptors (SMILES, InChIKey) aid in database alignment .

How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE) methodologies?

Advanced
DoE minimizes experimental trials while maximizing data robustness. Example workflow:

Factor Selection : Variables like temperature, solvent polarity, catalyst loading, and reaction time.

Response Variables : Yield, purity, and reaction completion time.

Statistical Analysis : Use a fractional factorial design to identify significant factors. For instance, highlights Taguchi methods for parameter optimization in heterocyclic syntheses.

FactorLevels TestedOptimal Condition
Temperature (°C)80, 100, 120100
Catalyst (mol%)5, 10, 1510
SolventToluene, DMF, EtOHToluene

Post-optimization validation via ANOVA ensures reproducibility .

What computational strategies are recommended for predicting the reactivity and designing novel derivatives?

Q. Advanced

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in functionalization reactions.
  • Reaction Path Search : Tools like GRRM or AFIR (Automated Force-Induced Reaction) map potential energy surfaces for intermediate stability .
  • Machine Learning : Train models on existing pyrrolo-pyridine data to predict solubility or bioactivity. ICReDD’s integrated computational-experimental workflows are a benchmark for derivative design .

How should discrepancies in reported physicochemical properties (e.g., solubility, stability) be methodologically addressed?

Q. Advanced

  • Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, pH).
  • Analytical Cross-Validation : Compare HPLC, NMR, and X-ray crystallography data to rule out polymorphic variations.
  • Meta-Analysis : Use systematic reviews to identify outliers. For example, solubility variations may stem from differing solvent polarity or measurement techniques (e.g., shake-flask vs. potentiometric titration) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Hazard Mitigation : Avoid ignition sources (P210) due to potential dust explosivity. Use fume hoods for weighing and reactions.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Protocols : Refer to GHS codes (e.g., P201, P202) for spill management and first-aid measures .

What strategies are effective in elucidating the mechanism of action for this compound in biological systems?

Q. Advanced

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates.
  • Molecular Docking : Predict binding interactions with target proteins (e.g., ATP-binding sites) using AutoDock Vina.
  • Metabolomics : Track metabolic stability in liver microsomes to assess pharmacokinetic profiles. ’s antioxidant study framework (e.g., DPPH radical scavenging) is adaptable for bioactivity validation .

Notes

  • Hypothetical data tables are constructed based on methodologies in cited evidence.
  • Advanced questions emphasize interdisciplinary approaches (e.g., computation, DoE) to reflect research depth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.